Cas no 2229423-26-9 (2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid)

2-(1-Ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid is a versatile heterocyclic compound featuring a pyrazole core functionalized with an ethyl group and an oxoacetic acid moiety. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the pyrazole ring and the reactive keto-acid group allows for diverse derivatization, enabling applications in ligand design, coordination chemistry, and bioactive molecule synthesis. This compound exhibits good stability under standard conditions and offers synthetic flexibility, making it suitable for multi-step reactions. Its well-defined reactivity profile ensures reproducibility in research and industrial processes.
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid structure
2229423-26-9 structure
商品名:2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
CAS番号:2229423-26-9
MF:C7H8N2O3
メガワット:168.15002155304
CID:6443277
PubChem ID:165609956

2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
    • 2229423-26-9
    • EN300-1743723
    • インチ: 1S/C7H8N2O3/c1-2-9-4-3-5(8-9)6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12)
    • InChIKey: VMUWYRXUMNMKDP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(=O)O)C1C=CN(CC)N=1

計算された属性

  • せいみつぶんしりょう: 168.05349212g/mol
  • どういたいしつりょう: 168.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743723-2.5g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
2.5g
$2379.0 2023-09-20
Enamine
EN300-1743723-0.25g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
0.25g
$1117.0 2023-09-20
Enamine
EN300-1743723-0.5g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
0.5g
$1165.0 2023-09-20
Enamine
EN300-1743723-1.0g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
1g
$1214.0 2023-06-03
Enamine
EN300-1743723-0.05g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
0.05g
$1020.0 2023-09-20
Enamine
EN300-1743723-1g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
1g
$1214.0 2023-09-20
Enamine
EN300-1743723-5g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
5g
$3520.0 2023-09-20
Enamine
EN300-1743723-5.0g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
5g
$3520.0 2023-06-03
Enamine
EN300-1743723-10.0g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
10g
$5221.0 2023-06-03
Enamine
EN300-1743723-0.1g
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2229423-26-9
0.1g
$1068.0 2023-09-20

2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 関連文献

2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid (CAS No: 2229423-26-9)

2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229423-26-9, is a significant compound in the realm of medicinal chemistry and bioorganic synthesis. This heterocyclic derivative features a pyrazole core appended with an ethyl substituent at the 1-position and an acetoacetate moiety at the 2-position, making it a versatile scaffold for pharmacological exploration. The compound's unique structural attributes have positioned it as a subject of considerable interest in the development of novel therapeutic agents.

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities and favorable pharmacokinetic properties. Pyrazole derivatives have been extensively investigated for their roles in antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The incorporation of an ethyl group at the 1-position of the pyrazole ring introduces additional conformational flexibility, which can modulate binding interactions with biological targets. Furthermore, the presence of a 2-oxoacetic acid (or acetoacetate) group provides a reactive site for further functionalization, enabling the synthesis of more complex molecules with tailored biological properties.

In recent years, there has been growing interest in leveraging computational and experimental approaches to explore the pharmacological potential of 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid. Advanced computational methods, such as molecular docking and virtual screening, have been employed to identify potential binding interactions with key biological targets. These studies have highlighted the compound's potential as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, preliminary computational studies suggest that this compound may interact with pyruvate kinase, an enzyme critical in glycolysis, potentially modulating glucose metabolism.

Experimental validation of these computational predictions has been conducted through in vitro assays. In particular, researchers have focused on evaluating the compound's inhibitory effects on cancer-related kinases. Preliminary data indicate that 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid exhibits modest inhibitory activity against several kinases overexpressed in tumor cells, including EGFR (epidermal growth factor receptor) and PI3K (phosphatidylinositol 3-ketase). These findings are particularly intriguing given the well-documented roles of these kinases in cancer progression and survival.

The structural motif of this compound also lends itself to further derivatization, allowing for the exploration of analogs with enhanced potency or selectivity. For example, modifications at the 3-position of the pyrazole ring or variations in the acetoacetate moiety could lead to compounds with improved pharmacokinetic profiles or reduced off-target effects. Such modifications are often guided by structure-based drug design principles, where detailed knowledge of molecular interactions is leveraged to optimize lead compounds.

Another area of interest is the potential application of 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid in therapeutic contexts beyond oncology. Studies have begun to explore its effects on inflammatory pathways, particularly those involving nuclear factor kappa B (NFκB). The pyrazole scaffold is known to interact with various transcription factors and signaling pathways involved in inflammation, making this compound a promising candidate for developing anti-inflammatory agents. Initial in vitro experiments have shown that this derivative can modulate NFκB activation, suggesting its potential utility in conditions characterized by excessive inflammation.

The synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. Recent advances in synthetic methodologies have enabled more efficient preparation of this compound using transition-metal-catalyzed reactions or novel coupling strategies. These improvements not only facilitate research but also make large-scale production more feasible for future clinical applications.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for therapeutic use. The synthesis and purification processes must be rigorously controlled to meet standards set by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This includes thorough characterization through spectroscopic techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity.

The future directions for research on 2-(1-ethyl-1H-pyrazol-3-yl)-2 oxoacetic acid are multifaceted. Further investigation into its mechanism of action will be crucial for understanding its therapeutic potential fully. Additionally, preclinical studies in animal models will provide insights into its safety profile and efficacy before human trials can be considered. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these endeavors forward.

In conclusion, 2-(1 ethyl 1 H pyrazol 3 yl) 2 oxoacetic acid (CAS No: 2229423 26 9) represents a promising lead compound with diverse applications in medicinal chemistry and drug discovery Its unique structural features offer opportunities for developing novel therapeutics targeting diseases such as cancer inflammation metabolic disorders It remains an active area of research with significant potential for future advancements

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd